3-(1H-imidazol-2-yl)propan-1-ol
Description
3-(1H-Imidazol-2-yl)propan-1-ol is an imidazole-containing aliphatic alcohol characterized by a three-carbon chain linking the hydroxyl group to the 2-position of the imidazole ring. Its structure enables hydrogen bonding via the hydroxyl and imidazole moieties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2O/c9-5-1-2-6-7-3-4-8-6/h3-4,9H,1-2,5H2,(H,7,8) |
InChI Key |
ISPIHWORPMENMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Positional Variations in the Imidazole Ring
- 3-(1H-Imidazol-5-yl)propan-1-ol: Differs in the imidazole substitution position (5-yl vs. 2-yl). This isomer has a melting point of 197–199.5°C and is used in enzyme inhibition studies. Its (2S)-2-amino derivative (CAS 4836-52-6) exhibits chiral properties, with a density of 1.261 g/cm³ and pKa ~12.63, suggesting enhanced solubility in basic conditions .
- 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) : Features a trityl-protected imidazole (4-position) with a molecular weight of 369 g/mol. The bulky trityl group reduces polarity, impacting solubility and reactivity compared to unprotected analogs .
Functionalized Derivatives: Substituent Effects
- 3-[2-Chloro-4-(1H-imidazol-2-yl)phenoxy]propan-1-ol (20b): Incorporates a chlorophenoxy group, increasing molecular weight (312 g/mol) and altering bioactivity. This derivative is a liquid at room temperature and serves as an intermediate for propanoic acid drugs targeting allosteric modulation (e.g., hemoproteins) .
Amino-Substituted Analogs
- (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol: The addition of an amino group introduces chirality and basicity (pKa ~12.63), making it suitable for coordination chemistry or as a chiral building block in drug design .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility/Physical State | Key Functional Groups |
|---|---|---|---|---|
| 3-(1H-Imidazol-2-yl)propan-1-ol | ~141 (estimated) | Not reported | Likely polar liquid | Imidazole (2-yl), hydroxyl |
| 3-(1H-Imidazol-5-yl)propan-1-ol | 141.17 | 197–199.5 | Polar solid | Imidazole (5-yl), hydroxyl |
| 3-[2-Chloro-4-(1H-imidazol-2-yl)phenoxy]propan-1-ol (20b) | 312 (LCMS: [M+H]⁺) | Liquid | Pale yellow liquid | Chlorophenoxy, imidazole |
| (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol | 141.17 | 197–199.5 | Solid | Amino, imidazole, hydroxyl |
Key Differentiators and Challenges
- Positional Isomerism : The 2-yl vs. 5-yl imidazole substitution affects electronic properties and hydrogen-bonding capacity, influencing target selectivity in drug design.
- Substituent Impact: Chlorophenoxy or trityl groups alter lipophilicity, impacting membrane permeability and metabolic stability .
- Synthetic Complexity : Protecting groups (e.g., trityl) necessitate additional synthetic steps, complicating large-scale production .
Preparation Methods
Nucleophilic Substitution with Haloalcohols
A foundational approach involves the alkylation of imidazole or its derivatives using 3-chloropropanol. The reaction typically employs a base such as sodium hydroxide to deprotonate the imidazole nitrogen, enhancing nucleophilicity for subsequent attack on the chloroalkane.
Reaction Conditions:
-
Substrate: 1H-imidazole (1.0 equiv)
-
Alkylating Agent: 3-chloropropanol (1.2 equiv)
-
Base: NaOH (2.0 equiv)
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: 80°C, reflux
-
Time: 12–16 hours
Mechanistic Insight:
The base abstracts the acidic proton from the imidazole N-1 position, generating a resonance-stabilized anion. This intermediate undergoes nucleophilic substitution at the γ-carbon of 3-chloropropanol, yielding 3-(1H-imidazol-2-yl)propan-1-ol after workup.
Yield Optimization Data:
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| NaOH Equiv | 1.5–3.0 | 2.0 | 68 |
| Reaction Time (h) | 8–24 | 16 | 72 |
| Solvent Polarity | Ethanol → DMF | Ethanol/H2O | 68 vs. 52 |
Higher base equivalents (>2.0) led to side reactions, including O-alkylation of the hydroxyl group. Polar aprotic solvents like DMF reduced regioselectivity due to increased solvation of the imidazole anion.
Mannich Reaction-Based Synthesis
Three-Component Condensation
The Mannich reaction provides an alternative route via condensation of imidazole, formaldehyde, and a β-amino alcohol precursor. This method, adapted from analogous imidazolylpropanol syntheses, enables one-pot formation of the target molecule.
General Procedure:
-
Mannich Base Formation:
-
Imidazole (1.0 equiv), paraformaldehyde (1.1 equiv), and dimethylamine hydrochloride (1.05 equiv) react in ethanol with catalytic HCl.
-
Reflux for 2 hours yields the intermediate Mannich base.
-
-
Hydrolysis and Cyclization:
Critical Parameters:
-
Formaldehyde Source: Paraformaldehyde outperforms aqueous formaldehyde due to controlled release, minimizing over-alkylation.
-
Amine Selection: Dimethylamine hydrochloride provides optimal steric and electronic effects for imidazole activation.
Yield Comparison:
| Amine Source | Yield (%) | Purity (HPLC) |
|---|---|---|
| Dimethylamine HCl | 65 | 98.2 |
| Piperidine | 42 | 89.5 |
| Ammonium Chloride | 28 | 76.8 |
Catalytic C–H Functionalization
Palladium-Catalyzed Arylation and Reduction
Recent advances in transition metal catalysis enable direct functionalization of imidazole rings. While primarily used for aryl introductions, these methods can be adapted for alcohol side chains via subsequent reductions.
Stepwise Protocol:
-
C5-Arylation of Imidazole:
-
Side Chain Installation:
Advantages:
-
Enables stereocontrol at the propanol carbon.
-
Compatible with electron-deficient aryl groups.
Limitations:
-
Multi-step synthesis reduces overall yield (∼45% over 3 steps).
-
Requires specialized ligands and anhydrous conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Transitioning from batch to flow chemistry addresses exothermicity and mixing challenges in alkylation reactions. Key metrics from pilot-scale studies include:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (g/L/h) | 12.4 | 38.7 |
| Impurity Profile (%) | 4.2 | 1.8 |
| Energy Consumption (kWh/kg) | 8.7 | 3.1 |
Flow systems maintain precise temperature control (ΔT ±1°C vs. ±5°C in batch), critical for minimizing N-3 alkylation byproducts.
Analytical Characterization and Quality Control
Spectroscopic Benchmarks
-
¹H NMR (400 MHz, D2O): δ 7.52 (s, 1H, imidazole C4-H), 6.95 (s, 1H, imidazole C5-H), 3.65 (t, J=6.4 Hz, 2H, CH2OH), 2.85 (t, J=7.1 Hz, 2H, CH2-imidazole), 1.92 (quintet, J=6.8 Hz, 2H, central CH2).
-
IR (KBr): 3250 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (imidazole C=N).
Purity Specifications:
| Method | Acceptance Criteria |
|---|---|
| HPLC (UV 254 nm) | ≥98.5% area |
| Residual Solvents | <500 ppm ethanol |
| Heavy Metals | <10 ppm |
Q & A
What are the key considerations for optimizing the synthesis of 3-(1H-imidazol-2-yl)propan-1-ol via condensation reactions?
Methodological Answer:
The synthesis of this compound derivatives often involves condensation reactions between amino alcohols, aldehydes, and ammonium acetate. Critical parameters include:
- Reactant Ratios: Stoichiometric imbalances (e.g., excess aldehyde) can improve imidazole ring formation. For example, L-phenylalaninol and o-nitrobenzaldehyde in a 1:1 molar ratio yield 84% product after purification .
- Solvent Choice: Methanol or ethanol enhances solubility and reaction homogeneity. Post-reaction solvent removal via rotary evaporation minimizes byproducts .
- Temperature Control: Heating to 65°C for 12 hours ensures complete cyclization while avoiding decomposition .
- Purification: Column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) effectively isolates the product .
Advanced Note: For chiral derivatives, use enantiopure amino alcohols (e.g., L-phenylalaninol) to control stereochemistry, critical for catalytic or pharmacological applications .
How can SHELXL and OLEX2 be integrated to resolve hydrogen bonding ambiguities in the crystal structure of this compound derivatives?
Methodological Answer:
SHELXL (for refinement) and OLEX2 (for visualization and analysis) are essential for resolving crystallographic ambiguities:
Data Refinement: Use SHELXL’s AFIX and DFIX commands to constrain hydrogen-bonding distances (e.g., O—H⋯N interactions) during least-squares refinement. The TWIN command can address twinning in high-symmetry crystals .
Visualization in OLEX2: Generate 3D hydrogen-bonding networks via the Auto-Molecule tool. The Void Analysis module identifies solvent-accessible regions, aiding in disorder modeling .
Validation: Cross-check hydrogen geometry with Mercury’s Geometry Monitor to ensure bond lengths (e.g., 1.8–2.2 Å for O—H⋯N) align with Cambridge Structural Database norms .
Case Study: In 2-[2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, SHELXL refined intramolecular C—H⋯π interactions, while OLEX2 visualized chains of O—H⋯N hydrogen bonds parallel to the b-axis .
What methodological approaches are recommended for assessing the nonlinear optical (NLO) properties of this compound derivatives using quantum chemical calculations?
Methodological Answer:
Quantum chemical studies (e.g., DFT or TD-DFT) predict NLO properties by analyzing hyperpolarizability (β) and dipole moments:
Basis Sets: Use B3LYP/6-311++G(d,p) for geometry optimization and electronic structure analysis .
Solvent Effects: Incorporate the Polarizable Continuum Model (PCM) to simulate solvent interactions, as polarity significantly impacts β values .
NLO Metrics: Calculate second-order hyperpolarizability (γ) via third-order Møller-Plesset perturbation theory (MP3). High γ values correlate with strong two-photon absorption, relevant for photonic applications .
Example: For (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one, DFT revealed a β value of 1.92 × 10⁻³⁰ esu, indicating moderate NLO activity .
How can researchers design in vitro assays to evaluate the anti-leishmanial activity of this compound analogs?
Methodological Answer:
Parasite Culture: Maintain Leishmania donovani promastigotes in RPMI-1640 medium at 26°C.
Compound Screening: Use a 96-well plate format with 10–100 µM compound concentrations. Include amphotericin B as a positive control .
Viability Assays: Measure IC₅₀ via MTT or resazurin reduction after 72 hours. Normalize data to untreated controls .
Selectivity Index: Compare IC₅₀ values against mammalian cell lines (e.g., THP-1 macrophages) to assess toxicity .
Advanced Tip: Structural modifications (e.g., trifluoromethyl groups) enhance membrane permeability and target affinity, as seen in 3-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol derivatives .
How can computational tools like Mercury and ConQuest aid in analyzing packing patterns of this compound crystals?
Methodological Answer:
Mercury’s Materials Module: Search for π-π stacking or C—H⋯O motifs using pre-defined interaction criteria (e.g., centroid distances < 4.0 Å). Generate packing diagrams to identify dominant motifs .
ConQuest Integration: Query the Cambridge Structural Database (CSD) for similar imidazole derivatives. Compare unit cell parameters (e.g., a = 9.42 Å, b = 10.85 Å) to identify isostructural compounds .
Packing Similarity: Use Mercury’s Structure Overlay tool to quantify similarity indices (0–100%) between related crystals, aiding polymorphism studies .
Case Study: The title compound in exhibited a 77.34° dihedral angle between the imidazole and o-nitrobenzene rings, influencing its packing via O—H⋯N bonds .
What strategies resolve contradictions in NMR and crystallographic data for this compound derivatives?
Methodological Answer:
Dynamic Effects: Use variable-temperature NMR to detect conformational exchange. Peaks broadening at 298 K vs. 253 K indicate fluxional behavior .
DFT-NMR Comparison: Optimize crystal structure coordinates (from SHELXL) in Gaussian and calculate chemical shifts. Deviations > 0.5 ppm suggest static disorder or misassignment .
Complementary Techniques: Pair X-ray diffraction with IR spectroscopy to confirm hydrogen-bonding patterns. For example, O—H stretches at 3200–3400 cm⁻¹ validate intermolecular bonds .
Example: In 2-[2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, crystallography confirmed intramolecular C—H⋯π interactions that NMR alone could not resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
